Ethyl 4-[({1-benzyl-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
Description
ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a thienylcarbonyl group, and an imidazolidinyl moiety, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C26H24N4O5S2 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N4O5S2/c1-2-35-25(34)18-10-12-19(13-11-18)27-22(31)15-20-24(33)29(16-17-7-4-3-5-8-17)26(36)30(20)28-23(32)21-9-6-14-37-21/h3-14,20H,2,15-16H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
AYBTUTRJRUEUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinyl core, followed by the introduction of the benzyl and thienylcarbonyl groups. The final step involves the esterification of the benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Multi-step synthesis in an industrial setting often requires rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can lead to alcohols or amines. Substitution reactions can produce a wide range of derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-FURANYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE
- ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-PYRIDYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(2-{1-BENZYL-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-4-IMIDAZOLIDINYL}ACETYL)AMINO]BENZOATE is unique due to the presence of the thienylcarbonyl group, which imparts specific electronic and steric properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
